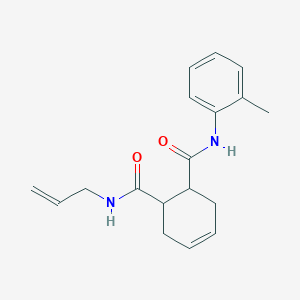![molecular formula C18H14N2O5S B4893195 3-methyl-5-{2-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4893195.png)
3-methyl-5-{2-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-5-{2-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is also known as MNTD, and it belongs to the class of thiazolidinedione derivatives.
作用機序
The mechanism of action of MNTD involves the inhibition of various enzymes and pathways that are involved in inflammation, oxidative stress, and tumor growth. MNTD has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. MNTD also inhibits the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
MNTD has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). MNTD also inhibits the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in oxidative stress and inflammation.
実験室実験の利点と制限
MNTD has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. MNTD is also soluble in various solvents, which makes it easy to use in different experiments. However, one limitation of MNTD is that it has low water solubility, which can make it difficult to use in aqueous solutions.
将来の方向性
There are several future directions for the research on MNTD. One potential application of MNTD is in the development of new drugs for the treatment of inflammatory diseases such as arthritis and colitis. MNTD can also be used as a potential anticancer agent due to its ability to inhibit tumor growth. Further research can also be conducted to explore the potential applications of MNTD in agriculture and material science.
Conclusion:
In conclusion, 3-methyl-5-{2-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione is a synthetic compound that has potential applications in various fields such as medicine, agriculture, and material science. MNTD has been extensively studied for its anti-inflammatory, antioxidant, and antitumor properties. The compound has been found to inhibit various enzymes and pathways that are involved in inflammation, oxidative stress, and tumor growth. Further research can be conducted to explore the potential applications of MNTD in different fields.
合成法
The synthesis of MNTD involves the reaction of 3-methyl-2,4-thiazolidinedione with 4-nitrobenzyl bromide in the presence of a base such as potassium carbonate. The resulting product is then treated with 2-hydroxybenzaldehyde to obtain the final compound.
科学的研究の応用
MNTD has been extensively studied for its potential applications in the field of medicine. It has been shown to possess anti-inflammatory, antioxidant, and antitumor properties. MNTD has also been found to be effective against various bacterial and fungal infections.
特性
IUPAC Name |
(5Z)-3-methyl-5-[[2-[(4-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5S/c1-19-17(21)16(26-18(19)22)10-13-4-2-3-5-15(13)25-11-12-6-8-14(9-7-12)20(23)24/h2-10H,11H2,1H3/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPSYRUGEZGNFY-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=CC=C2OCC3=CC=C(C=C3)[N+](=O)[O-])SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC=CC=C2OCC3=CC=C(C=C3)[N+](=O)[O-])/SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-3-Methyl-5-({2-[(4-nitrophenyl)methoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-benzyl-4-[(2-bromophenoxy)acetyl]piperazine](/img/structure/B4893113.png)
![2-[3-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-oxopropyl]cyclohexanone](/img/structure/B4893115.png)

![9-[4-(2,6-dimethoxyphenoxy)butyl]-9H-carbazole](/img/structure/B4893133.png)
![N-[3-(acetylamino)-4-methoxyphenyl]-2-(2-thienyl)acetamide](/img/structure/B4893146.png)
![N,N'-[(4-chlorophenyl)methylene]dipentanamide](/img/structure/B4893153.png)
![5,6-dimethyl-3-phenyl-2-{[3-(trifluoromethyl)benzyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4893166.png)
![propyl 2-({[(3-chlorophenyl)amino]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4893169.png)
![(6,8,9-trimethyl-4-vinyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl acetate](/img/structure/B4893176.png)

![1-[(2,5-dimethylphenyl)sulfonyl]-N-isopropyl-4-piperidinecarboxamide](/img/structure/B4893190.png)
![2-chlorobenzyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B4893202.png)
![2-[4-(1H-1,2,3-benzotriazol-1-yl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4893209.png)
![1-(4-chloro-2-methylphenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4893224.png)